

Comparative Crystallographic Analysis of tert-Butyl Phenylacetate Derivatives

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Compound of Interest

Compound Name: *tert-Butyl 2-(3-iodophenyl)acetate*

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Data of tert-Butyl 2-(Aryl)acetates

This guide provides a comparative analysis of the X-ray crystallographic data of tert-butyl phenylacetate derivatives. While experimental crystallographic data for the target molecule, **tert-Butyl 2-(3-iodophenyl)acetate**, and its corresponding bromo- and chloro-analogues are not publicly available in crystallographic databases at the time of this publication, a detailed examination of a structurally related compound, tert-butyl 2-(4-nitrophenoxy)acetate, offers valuable insights into the conformational properties and crystal packing of this class of molecules.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for tert-butyl 2-(4-nitrophenoxy)acetate, providing a benchmark for future studies on related halogenated derivatives.

Parameter	tert-Butyl 2-(4-nitrophenoxy)acetate[1]
Chemical Formula	C ₁₂ H ₁₅ NO ₅
Molecular Weight	253.25 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	19.2761 (7) Å
b	12.1131 (4) Å
c	11.7267 (5) Å
α	90°
β	111.682 (4)°
γ	90°
Volume	2544.38 (17) Å ³
Z	8
Temperature	100 K
Radiation	Mo Kα
Key Structural Features	The nitrophenoxy group is nearly planar. The crystal structure exhibits π–π stacking between adjacent benzene rings and is stabilized by weak intermolecular C—H···O hydrogen bonds. [1]

Experimental Protocols

Synthesis of tert-Butyl Phenylacetate Derivatives

A general and efficient method for the synthesis of tert-butyl phenylacetate derivatives involves the esterification of the corresponding phenylacetic acid with tert-butanol or via a Ritter-type

reaction with isobutylene.

Esterification of Phenylacetic Acid:

- To a solution of the desired (halophenyl)acetic acid in a suitable solvent such as dichloromethane or toluene, add an excess of tert-butanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
- Upon completion, the reaction is quenched with a mild base, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the pure tert-butyl ester.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction. The general workflow is as follows:

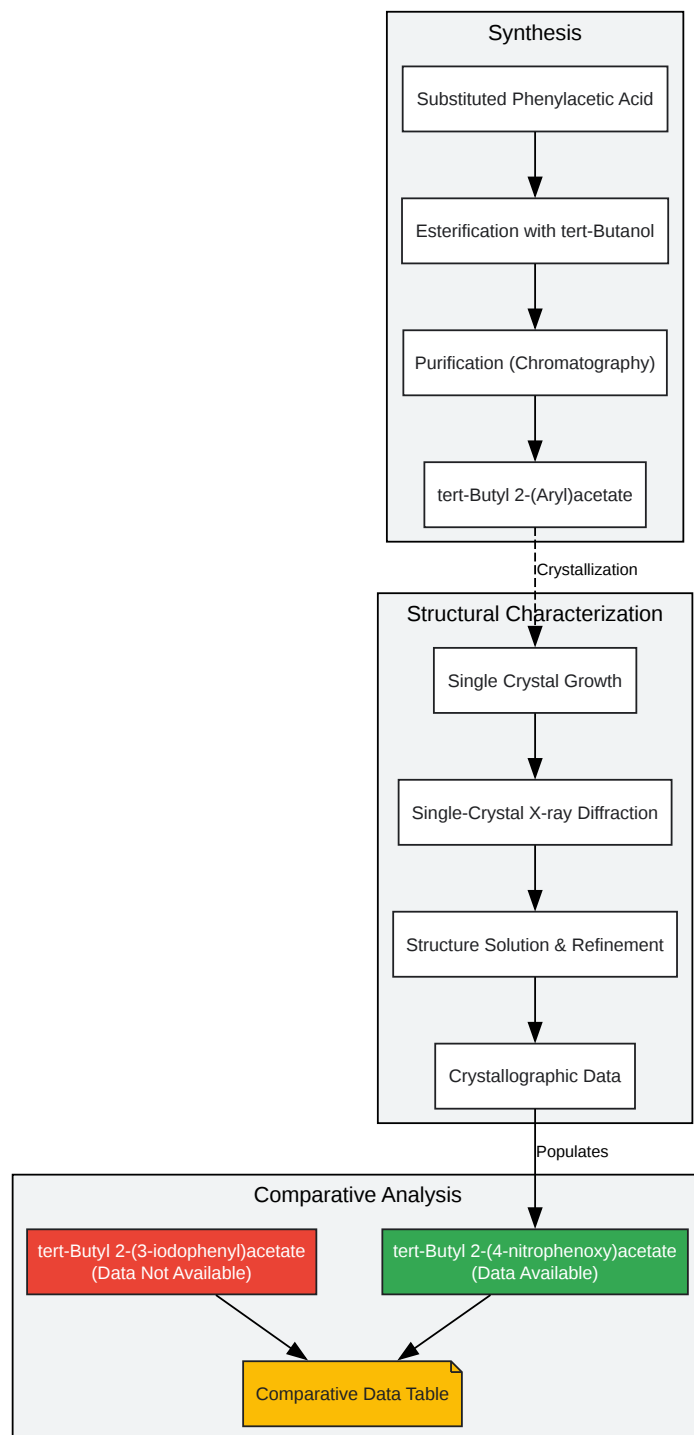
- **Crystal Growth:** High-quality single crystals are grown from a supersaturated solution of the purified compound. This is typically achieved by slow evaporation of the solvent, vapor diffusion, or cooling of the solution.
- **Crystal Mounting:** A suitable crystal (typically <0.5 mm in all dimensions) is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo K α or Cu K α) are directed at the crystal. The crystal is rotated, and the diffraction pattern is collected by a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model

is then refined against the experimental data to yield a final, accurate three-dimensional structure.

Comparative Workflow

The following diagram illustrates a logical workflow for the synthesis and structural characterization of tert-butyl phenylacetate derivatives, highlighting the current data gap for the iodo-substituted compound.

Workflow for Synthesis and Structural Analysis of tert-Butyl Phenylacetate Derivatives



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Caption: Synthetic and analytical workflow for tert-butyl phenylacetate derivatives.

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References

- 1. tert-Butyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
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